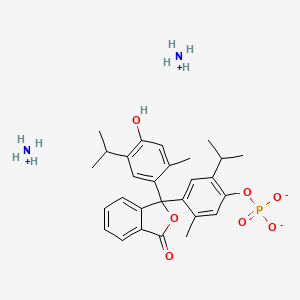

Ammonium thymolphthalein monophosphate

Descripción general

Descripción

Ammonium thymolphthalein monophosphate, also known as this compound, is a useful research compound. Its molecular formula is C28H37N2O7P and its molecular weight is 544.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzyme Activity Determination

Ammonium thymolphthalein monophosphate is used as a substrate for determining enzyme activities, specifically alkaline and acid phosphatase in serum. It offers stability and specificity, particularly for bone, liver alkaline phosphatase, and prostatic acid phosphatase. The method involves buffering at different pH levels for each enzyme, with relatively simple procedures and high precision (Morin, 1973).

Specificity and Advantages in Enzyme Assays

Another application is its use in sodium form (sodium thymolphthalein monophosphate) for acid phosphatase activity measurement in serum. This substrate shows greater specificity for prostatic enzymes and offers advantages like simplicity, sensitivity, precision, and stability in the assay (Roy, Brower, & Hayden, 1971).

Forensic Applications

In forensic science, it is used in presumptive seminal acid phosphatase testing. It's an effective alternative in preliminary seminal fluid analysis due to its selectivity, stability, and health safety compared to other dyes used in similar tests (Seiden & Duncan, 1983).

Preparation and Use in Phosphatase Measurements

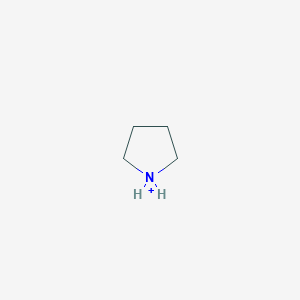

Amine salts of thymolphthalein monophosphate are prepared for use in measuring phosphatase activities. These salts are stable, nonhygroscopic, and soluble, making them suitable for such measurements (Erikson & Biggs, 1973).

Quality Control in Substrate Preparation

Quality control is crucial in the preparation of thymolphthalein monophosphate for accurate and reliable measurements of prostatic acid phosphatase activity. Specifications for high-quality substrate have been determined through spectrophotometric, liquid-chromatographic studies, and enzymic activity measurements (Bowers et al., 1981).

Comparative Studies with Other Substrates

Comparative studies have been conducted to evaluate thymolphthalein monophosphate against other substrates like β-glycerophosphate for alkaline phosphatase assay in serum. It has shown clinical reliability and methodological advantages, including simplicity and adaptability (Dalal, Akhtar, Shin, & Winsten, 1971).

Enhanced Enzyme Activity with Additives

Research also indicates that additives like surfactants and proteins can enhance the hydrolysis of thymolphthalein monophosphate by purified prostatic acid phosphatase, suggesting interactions between the substrate, detergent, or protein before enzymatic catalysis (Foti, Herschman, Cooper, & Imfeld, 1975).

Additional Research Applications

Further research applications include its use in the measurement of acid phosphatase activity in various tissues and cultured cells, providing a reproducible assay method (Kaighn, 1978).

Propiedades

IUPAC Name |

diazanium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31O7P.2H3N/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;/h7-16,29H,1-6H3,(H2,31,32,33);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNZZLIMKDQLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

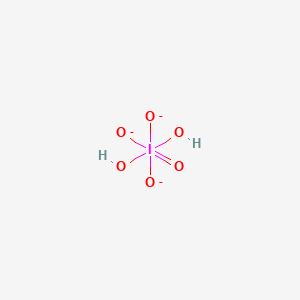

Molecular Formula |

C28H37N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51027-02-2 | |

| Record name | Ammonium thymolphthalein monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051027022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using ammonium thymolphthalein monophosphate as a substrate for alkaline and acid phosphatase determination compared to existing methods?

A1: this compound offers several benefits as a substrate for phosphatase assays:

- Increased Stability: The ammonium salt demonstrates superior stability compared to the previously used sodium salt []. This stability translates to longer-lasting substrate solutions and working reagents, enhancing the practicality of the assay.

- Rapid Analysis: The method allows for the determination of alkaline phosphatase activity in just 5 minutes and acid phosphatase activity in 30 minutes [], making it a relatively fast analytical technique.

- Specificity: The substrate exhibits good specificity for bone and liver alkaline phosphatase, as well as prostatic acid phosphatase []. This selectivity is valuable for targeted enzyme analysis in biological samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]acetate](/img/structure/B1226554.png)

![N-(2-methoxyphenyl)-5-methyl-3-(1-naphthalenylmethyl)-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1226555.png)

![4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1226556.png)

![1-[4-(2-Methoxyphenoxy)but-2-ynyl]azepane](/img/structure/B1226557.png)

![2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1226561.png)

![2-[(2-hydroxy-1-naphthalenyl)methyl-methylamino]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1226562.png)

![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)

![N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1226576.png)